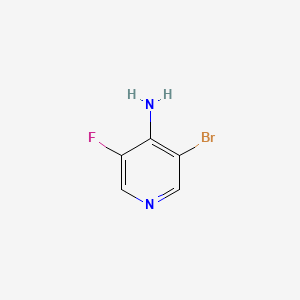

3-Bromo-5-fluoropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

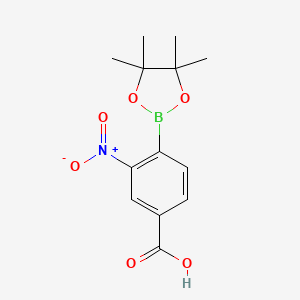

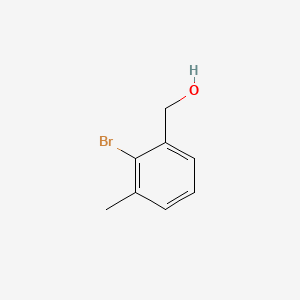

3-Bromo-5-fluoropyridin-4-amine is a chemical compound with the molecular formula C5H4BrFN2 . It has a molecular weight of 191 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H, (H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . The compound’s storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of related halogenated pyridines has been extensively studied, highlighting the intricate chemistry that can be applied to molecules such as 3-Bromo-5-fluoropyridin-4-amine. For instance, the amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions exclusively affords the bromide substitution product for both secondary amines and primary anilines, demonstrating the potential for selective functionalization at specific positions within the pyridine ring. This selective substitution under different conditions suggests a pathway that could be explored for the functionalization of this compound, particularly in the synthesis of complex organic molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Fluoropyridines

Another significant application is the synthesis of fluoropyridines, where this compound could serve as a precursor. The synthesis of 2-amino-5-[18F]fluoropyridines from related bromo-fluoropyridines has been achieved, showcasing the potential of such compounds in radiofluorination and palladium-catalyzed amination reactions. This methodology could be applied to the synthesis of radiolabeled compounds for imaging and diagnostic purposes, utilizing this compound as a starting material (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Versatile Synthesis of Disubstituted Fluoropyridines

Furthermore, the versatile synthesis of disubstituted fluoropyridines has been demonstrated, involving reactions that could potentially incorporate this compound. This approach involves ortho-lithiation followed by reaction with various aryl iodides, leading to the synthesis of a range of substituted fluoropyridines. Such methodologies highlight the utility of halogenated pyridines in constructing molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Sutherland & Gallagher, 2003).

Aminations and Synthesis of Novel Derivatives

The amination processes and the synthesis of novel pyridine-based derivatives, including those involving Suzuki cross-coupling reactions, illustrate the broad applicability of halogenated pyridines in organic synthesis. These processes could theoretically be adapted to this compound, enabling the creation of a wide array of novel compounds with diverse biological activities and potential uses in various fields of research and industry (Ahmad et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name |

3-bromo-5-fluoropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCKJPIOOGVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704640 |

Source

|

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-89-2 |

Source

|

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)

![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)